molecular formula C9H10FNO2 B13111906 (R)-4-(1-Aminoethyl)-2-fluorobenzoicacid

(R)-4-(1-Aminoethyl)-2-fluorobenzoicacid

Cat. No.: B13111906
M. Wt: 183.18 g/mol
InChI Key: YGJRIDMDDKKESX-RXMQYKEDSA-N
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Description

®-4-(1-Aminoethyl)-2-fluorobenzoicacid is a chiral compound with significant potential in various scientific fields. This compound features a fluorine atom and an aminoethyl group attached to a benzoic acid core, making it a valuable building block in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)-2-fluorobenzoicacid typically involves the asymmetric reduction of a precursor compound. One common method is the catalytic asymmetric hydrogenation of a suitable precursor, such as a fluorinated benzoic acid derivative, using chiral catalysts. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a chiral catalyst to ensure the desired enantiomer is produced .

Industrial Production Methods

Industrial production of ®-4-(1-Aminoethyl)-2-fluorobenzoicacid may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Aminoethyl)-2-fluorobenzoicacid can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield imines, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

®-4-(1-Aminoethyl)-2-fluorobenzoicacid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which ®-4-(1-Aminoethyl)-2-fluorobenzoicacid exerts its effects involves its interaction with specific molecular targets. For instance, the aminoethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets, making it a potent inhibitor or activator in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-(1-Aminoethyl)-2-fluorobenzoicacid is unique due to the presence of both the fluorine atom and the chiral aminoethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]-2-fluorobenzoic acid

InChI

InChI=1S/C9H10FNO2/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-5H,11H2,1H3,(H,12,13)/t5-/m1/s1

InChI Key

YGJRIDMDDKKESX-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)C(=O)O)F)N

Canonical SMILES

CC(C1=CC(=C(C=C1)C(=O)O)F)N

Origin of Product

United States

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